tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves the condensation of 2,4-dichloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester with appropriate reagents. One common method involves the use of 3-oxa-8-aza-bicyclo[3.2.1]octane under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Bases: Such as sodium methoxide for cyclization reactions.
Acid Chlorides: For condensation reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for mTOR and PI3K pathways.
Biological Studies: The compound is used in studies related to cell signaling and cancer research.
Chemical Biology: It serves as a tool compound for probing biological pathways involving pyrido[3,4-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves the inhibition of specific kinases such as mTOR and PI3K. These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate signaling pathways that are often dysregulated in cancer .
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- 7-苄基-2,4-二氯-5,6,7,8-四氢吡啶并[3,4-D]嘧啶
Uniqueness
tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H13Cl2N3O3 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
tert-butyl 2,4-dichloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-12(2,3)20-11(19)17-5-4-6-7(9(17)18)15-10(14)16-8(6)13/h4-5H2,1-3H3 |
InChI Key |
ZBHMIZVRJZFENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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